molecular formula C15H25BO3 B11853330 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane

Cat. No.: B11853330
M. Wt: 264.17 g/mol
InChI Key: KCENWMGHDWTBDE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-oxaspiro[45]dec-7-en-8-yl)-1,3,2-dioxaborolane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a spirocyclic alkene. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed under mild conditions to facilitate substitution.

Major Products

The major products formed from these reactions include boronic esters, borohydrides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Material Science: It is investigated for its role in the development of novel materials with unique properties.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, facilitating the formation of transition states in catalytic processes. This interaction is crucial in its role as a catalyst and in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene: Shares a similar spirocyclic structure but lacks the boron center.

    2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Contains a hydroxyl group instead of the boron center.

    (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: Features a ketone group in place of the boron center.

Uniqueness

The presence of the boron center in 4,4,5,5-Tetramethyl-2-(1-oxaspiro[45]dec-7-en-8-yl)-1,3,2-dioxaborolane distinguishes it from other similar compounds

Properties

Molecular Formula

C15H25BO3

Molecular Weight

264.17 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H25BO3/c1-13(2)14(3,4)19-16(18-13)12-6-9-15(10-7-12)8-5-11-17-15/h6H,5,7-11H2,1-4H3

InChI Key

KCENWMGHDWTBDE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CCCO3)CC2

Origin of Product

United States

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